[(Propan-2-yl)disulfanyl]methyl thiocyanate
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Overview
Description
[(Propan-2-yl)disulfanyl]methyl thiocyanate is an organic compound containing sulfur and nitrogen atoms It is characterized by the presence of a thiocyanate group (-SCN) and a disulfide linkage (-S-S-)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Propan-2-yl)disulfanyl]methyl thiocyanate typically involves the reaction of isopropyl disulfide with thiocyanogen. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(CH3)2CH−S−S−CH3+SCN2→(CH3)2CH−S−S−CH2−SCN
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-quality compound.
Chemical Reactions Analysis
Types of Reactions
[(Propan-2-yl)disulfanyl]methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide linkage, yielding thiols.
Substitution: The thiocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the thiocyanate group under mild conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted thiocyanates.
Scientific Research Applications
[(Propan-2-yl)disulfanyl]methyl thiocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Propan-2-yl)disulfanyl]methyl thiocyanate involves its interaction with molecular targets such as enzymes and proteins. The disulfide linkage can undergo redox reactions, affecting the activity of target molecules. The thiocyanate group can participate in nucleophilic substitution reactions, leading to the modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Isopropyl thiocyanate: Contains a thiocyanate group but lacks the disulfide linkage.
Methyl disulfide: Contains a disulfide linkage but lacks the thiocyanate group.
Thiocyanomethyl disulfide: Similar structure but with different alkyl groups.
Uniqueness
[(Propan-2-yl)disulfanyl]methyl thiocyanate is unique due to the combination of a disulfide linkage and a thiocyanate group in its structure
Properties
CAS No. |
61079-32-1 |
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Molecular Formula |
C5H9NS3 |
Molecular Weight |
179.3 g/mol |
IUPAC Name |
(propan-2-yldisulfanyl)methyl thiocyanate |
InChI |
InChI=1S/C5H9NS3/c1-5(2)9-8-4-7-3-6/h5H,4H2,1-2H3 |
InChI Key |
RUJKVRPBWKUTED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SSCSC#N |
Origin of Product |
United States |
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